molecular formula C8H9F2NO B1308633 2,6-Difluoro-3-methoxybenzylamine CAS No. 886498-50-6

2,6-Difluoro-3-methoxybenzylamine

Cat. No. B1308633
CAS RN: 886498-50-6
M. Wt: 173.16 g/mol
InChI Key: TXUYEEPUVOCDCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Difluoro-3-methoxybenzylamine is a chemical compound with the molecular formula C8H9F2NO and a molecular weight of 173.16 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of 2,6-Difluoro-3-methoxybenzylamine consists of a benzene ring with two fluorine atoms and one methoxy group attached to it. The benzylamine group is also attached to the benzene ring .

Scientific Research Applications

FtsZ Allosteric Inhibition

“2,6-Difluoro-3-methoxybenzylamine” (DFMBA) has been studied for its role in FtsZ allosteric inhibition . FtsZ is a protein involved in bacterial cell division, and inhibiting it can potentially lead to new antibacterial treatments. The presence of fluorine atoms in DFMBA is responsible for its non-planarity, which allows it to interact more effectively with the protein .

Anti S. aureus Activity

DFMBA has been found to increase anti S. aureus activity due to fluorination . S. aureus is a common bacterium that can cause various infections, and developing new ways to combat it is crucial.

Molecular Docking Studies

Molecular docking studies of DFMBA have highlighted strong hydrophobic interactions between the difluoroaromatic ring and several key residues of the allosteric pocket . This can provide valuable insights into the design of new drugs.

Proteomics Research

DFMBA is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. The compound’s unique properties can aid in the analysis of protein structures and interactions.

Synthesis of Other Compounds

Due to its unique structure, DFMBA can be used as a building block in the synthesis of other complex organic compounds. Its reactivity and stability make it a valuable tool in synthetic chemistry .

Drug Discovery

The unique properties of DFMBA, such as its ability to form strong hydrophobic interactions and its non-planarity due to the presence of fluorine atoms, make it a potential candidate for drug discovery . It can be used as a lead compound in the development of new drugs.

Safety and Hazards

2,6-Difluoro-3-methoxybenzylamine is classified as a Dangerous Good for transport and may be subject to additional shipping charges . It is recommended for research use only and is not intended for diagnostic or therapeutic use . A related compound, 2,6-Difluoro-3-methylbenzoyl chloride, is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes severe skin burns and eye damage and may cause respiratory irritation .

Mechanism of Action

Target of Action

The primary target of 2,6-Difluoro-3-methoxybenzylamine is the FtsZ protein . FtsZ is an essential protein for bacterial cell division and viability . It is highly conserved and ubiquitous across most bacterial groups .

Mode of Action

2,6-Difluoro-3-methoxybenzylamine interacts with its target, the FtsZ protein, by inhibiting its polymerization . During bacterial binary division, FtsZ self-polymerizes in a GTP-dependent manner to form a highly dynamic structure, called the Z ring, at the bacterial mid-cell . This structure becomes anchored to the bacterial membrane and acts as a scaffold for the recruitment of other cellular proteins to assemble the septum and guide the cell division process .

Biochemical Pathways

The compound’s interaction with the FtsZ protein affects the bacterial cell division process . By inhibiting the polymerization of FtsZ, it disrupts the formation of the Z ring, thereby preventing the assembly of the septum and the subsequent cell division .

Pharmacokinetics

It is known that the compound is used for proteomics research .

Result of Action

The inhibition of FtsZ polymerization by 2,6-Difluoro-3-methoxybenzylamine results in changes in the morphology of bacteria such as E. coli and K. pneumoniae, consistent with the inhibition of cell division . These classes of compounds were found to be substrates for efflux pumps in gram-negative bacteria .

Action Environment

The action, efficacy, and stability of 2,6-Difluoro-3-methoxybenzylamine can be influenced by various environmental factors. For instance, the compound is classified as a Dangerous Good for transport and may be subject to additional shipping charges . Furthermore, it is sensitive to air .

properties

IUPAC Name

(2,6-difluoro-3-methoxyphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2NO/c1-12-7-3-2-6(9)5(4-11)8(7)10/h2-3H,4,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXUYEEPUVOCDCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)F)CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90402731
Record name 2,6-Difluoro-3-methoxybenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90402731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Difluoro-3-methoxybenzylamine

CAS RN

886498-50-6
Record name 2,6-Difluoro-3-methoxybenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90402731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.